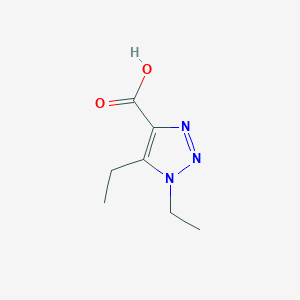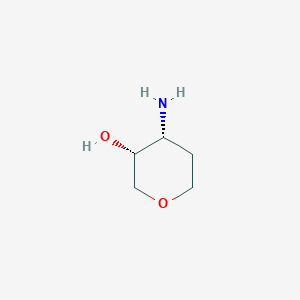 (2,4-ジクロロフェニル)(ピリジン-3-イル)メチルアミン CAS No. 1306225-07-9"
>
(2,4-ジクロロフェニル)(ピリジン-3-イル)メチルアミン CAS No. 1306225-07-9"
>
(2,4-ジクロロフェニル)(ピリジン-3-イル)メチルアミン
説明
“(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine” is a chemical compound with the molecular formula C13H12Cl2N2. It is a complex organic compound that contains two chlorophenyl groups, a pyridinyl group, and a methylamine group .
Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine” is complex, with multiple functional groups. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a dichlorophenyl group, which is a phenyl group (a six-membered carbon ring) with two chlorine atoms attached. The compound also contains a methylamine group, which consists of a nitrogen atom bonded to three hydrogen atoms and one carbon atom .
科学的研究の応用
ジペプチジルペプチダーゼ-4 (DPP4) 阻害
この化合物は、インスリン分泌の調節に関与する酵素である DPP4 に対する阻害活性を評価されています。DPP4 の阻害は、2 型糖尿病の治療のための治療戦略です。 この化合物の DPP4 の Arg125 残基との相互作用は、選択的阻害剤としてさらなる最適化の可能性を示唆しています .
医薬品設計
この化合物の誘導体は、さまざまなクラスの医薬品に存在します。そのピペリジン構造は、多くの薬剤に共通の特徴であり、医薬品化学におけるその重要性を示しています。 この化合物は、生物学的に活性なピペリジンの合成における役割を果たすため、創薬において貴重な存在です .
抗酸化作用と抗がん作用
この化合物と構造的に関連するピリミジン誘導体は、抗酸化作用と抗がん作用を示しています。 これは、(2,4-ジクロロフェニル)(ピリジン-3-イル)メチルアミンが、新規抗がん剤の開発のための前駆体または候補となりうることを示唆しています .
産業用途
工業化学の文脈では、この化合物はスズキ・ミヤウラカップリング反応に関与する可能性があります。 これらの反応は、さまざまな有機化合物における炭素-炭素結合の作成に不可欠であり、合成有機化学におけるその有用性を示しています .
環境への影響
この化合物の環境への影響に関する具体的なデータは限られていますが、関連するジクロロフェニル化合物は一般的に環境への永続性が大きいと考えられています。 したがって、この化合物の環境運命と生分解に関する研究は不可欠です .
医学研究
医学研究では、類似の構造を持つ化合物が治療の可能性について調査されてきました。 この化合物内のジクロロフェニル基とピリジニル基は、特に複素環式化合物の生物学的可能性の文脈において、新規治療法の開発における応用があることを示唆しています .
化学的性質と合成
(2,4-ジクロロフェニル)(ピリジン-3-イル)メチルアミンの化学的性質を理解することは、研究におけるその応用に不可欠です。 その分子式は C13H12Cl2N2 であり、新規医薬品開発につながる可能性のある、さまざまな合成方法に関与しています .
合成方法
この化合物は、触媒カップリング反応を含むさまざまな方法によって合成することができます。 これらの方法は、研究および産業用途のための化合物の生産に不可欠です .
作用機序
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms . More research is required to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Result of Action
Similar compounds have been found to exhibit various biological effects
Action Environment
Environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
生化学分析
Biochemical Properties
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, transferases, and hydrolases . These interactions are crucial for its function in biochemical pathways, influencing the activity of these enzymes and altering metabolic processes.
Cellular Effects
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the expression of specific genes involved in metabolic pathways and cell cycle regulation . Additionally, it has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding can result in changes in the expression of genes involved in various biochemical pathways, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways is essential for understanding its overall biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is important for predicting its effects on cellular function and potential therapeutic applications.
Subcellular Localization
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its biochemical activity and potential therapeutic applications.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJEUMBKXDANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)



![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)


![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)
